molecular formula C18H17N3O2S B2610518 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-16-7

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Cat. No. B2610518
CAS RN: 896026-16-7
M. Wt: 339.41
InChI Key: WGQDHISKNQPQAG-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its therapeutic potential. In

Scientific Research Applications

Nanoparticle Carriers for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules have been explored as carrier systems for fungicides in agriculture, demonstrating the potential for improved delivery and reduced toxicity. For instance, nanoparticles carrying carbendazim and tebuconazole showed high association efficiency and modified release profiles, suggesting similar carrier systems could be applied for oxadiazole derivatives (E. Campos et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating potential applications in developing new therapeutic agents. For example, N-Mannich bases of 1,3,4-oxadiazole exhibited significant antibacterial activities and showed promising anti-proliferative effects against various cancer cell lines, suggesting that similar compounds could be synthesized for targeted applications (L. H. Al-Wahaibi et al., 2021).

Luminescence Sensing

Lanthanide(III)-organic frameworks incorporating oxadiazole units have shown sensitivity to benzaldehyde derivatives, indicating their utility in fluorescence sensing applications. This highlights the potential for developing oxadiazole-based sensors with specific chemical selectivity (B. Shi et al., 2015).

Synthesis and Characterization for Enzymatic Activity Studies

The synthesis and characterization of bis-oxadiazole compounds have revealed their effects on the activities of certain transferase enzymes, demonstrating the relevance of such compounds in biochemical and pharmacological studies. This suggests a pathway for exploring the biochemical interactions and potential therapeutic applications of oxadiazole derivatives (I. H. Tomi et al., 2010).

Anticancer Potential

The synthesis of oxadiazole derivatives and their evaluation against a variety of cancer cell lines have shown promising results, indicating their potential as anticancer agents. For instance, certain N-substituted oxadiazole compounds exhibited significant activity against bacterial strains and showed moderate inhibitory effects on α-chymotrypsin enzyme, suggesting a framework for the development of new anticancer drugs (S. Z. Siddiqui et al., 2014).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQDHISKNQPQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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